Ezetimibe-glucuronide

Vue d'ensemble

Description

L'ézétimibe-glucuronide est le principal métabolite actif de l'ézétimibe, un inhibiteur de l'absorption du cholestérol. L'ézétimibe est utilisé pour abaisser les taux de cholestérol lipoprotéique de basse densité plasmatique en inhibant l'absorption du cholestérol dans l'intestin grêle. L'ézétimibe-glucuronide conserve l'activité pharmacologique de son composé parent et joue un rôle crucial dans l'efficacité globale de l'ézétimibe .

Mécanisme D'action

Target of Action

Ezetimibe-glucuronide, the primary metabolite of Ezetimibe, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a key transporter that facilitates the absorption of cholesterol into enterocytes, the cells lining the small intestine .

Mode of Action

This compound achieves its action through direct binding to a transmembrane loop of the NPC1L1 protein . This binding inhibits the intestinal uptake of cholesterol and phytosterols , thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the lipid metabolism pathway . By blocking the uptake of cholesterol into enterocytes, it reduces the integration of cholesterol into chylomicrons . This subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active this compound . Total Ezetimibe (sum of ‘parent’ Ezetimibe plus this compound) concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours .

Result of Action

The result of this compound’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of Ezetimibe . Additionally, the coadministration with other drugs such as statins can have an impact on the effectiveness of this compound . .

Analyse Biochimique

Biochemical Properties

Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form this compound is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .

Cellular Effects

This compound, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, this compound blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .

Temporal Effects in Laboratory Settings

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to this compound . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe and its metabolite this compound have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .

Metabolic Pathways

The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form this compound . This process primarily occurs in the intestine and liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of this compound into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of this compound into bile, urine, and the intestinal lumen .

Subcellular Localization

The subcellular localization of this compound is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ézétimibe-glucuronide implique la glucuronidation de l'ézétimibe. Ce processus est généralement catalysé par les enzymes uridine diphosphate-glucuronosyltransférases dans le foie et la muqueuse intestinale. Les conditions de réaction comprennent souvent la présence d'acide uridine diphosphate-glucuronique comme co-substrat .

Méthodes de production industrielle : La production industrielle de l'ézétimibe-glucuronide suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour faciliter la glucuronidation enzymatique de l'ézétimibe. Le mélange réactionnel est ensuite soumis à des étapes de purification, y compris la chromatographie, pour isoler l'ézétimibe-glucuronide .

Analyse Des Réactions Chimiques

Types de réactions : L'ézétimibe-glucuronide subit principalement des réactions métaboliques de phase II, spécifiquement la glucuronidation. Il est moins sujet aux réactions d'oxydation, de réduction ou de substitution en raison de sa structure conjuguée glucuronide stable .

Réactifs et conditions courants : La réaction de glucuronidation implique l'acide uridine diphosphate-glucuronique et les enzymes uridine diphosphate-glucuronosyltransférases. La réaction est généralement réalisée dans un tampon aqueux à pH et température physiologiques .

Produits majeurs : Le produit majeur de la réaction de glucuronidation est l'ézétimibe-glucuronide lui-même. Ce composé est pharmacologiquement actif et contribue aux effets hypolipidémiants de l'ézétimibe .

Applications De Recherche Scientifique

L'ézétimibe-glucuronide a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions de glucuronidation et la cinétique enzymatique.

Biologie : Les chercheurs utilisent l'ézétimibe-glucuronide pour étudier le rôle de la glucuronidation dans le métabolisme et la disposition des médicaments.

Médecine : L'ézétimibe-glucuronide est étudié pour sa pharmacocinétique et sa pharmacodynamie dans le contexte des thérapies hypolipidémiantes.

5. Mécanisme d'action

L'ézétimibe-glucuronide exerce ses effets en inhibant l'absorption du cholestérol dans l'intestin grêle. Il cible le transporteur Niemann-Pick C1-Like 1 (NPC1L1), qui est responsable de l'absorption du cholestérol dans les entérocytes. En bloquant ce transporteur, l'ézétimibe-glucuronide réduit la quantité de cholestérol absorbée à partir du régime alimentaire, ce qui entraîne une diminution des taux de cholestérol plasmatique .

Composés similaires :

- Ézétimibe

- Statines (par exemple, simvastatine, atorvastatine)

- Séquestrants d'acides biliaires (par exemple, cholestyramine)

Comparaison : L'ézétimibe-glucuronide est unique dans son mécanisme d'action par rapport aux autres agents hypolipidémiants. Alors que les statines inhibent la synthèse du cholestérol dans le foie et que les séquestrants d'acides biliaires se lient au cholestérol dans l'intestin, l'ézétimibe-glucuronide inhibe spécifiquement l'absorption du cholestérol au niveau de la bordure en brosse intestinale. Ce mode d'action complémentaire en fait un ajout efficace aux thérapies combinées avec les statines .

Comparaison Avec Des Composés Similaires

- Ezetimibe

- Statins (e.g., simvastatin, atorvastatin)

- Bile acid sequestrants (e.g., cholestyramine)

Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, this compound specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .

Activité Biologique

Ezetimibe-glucuronide (Eze-G) is a significant metabolite of ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of Eze-G is crucial for evaluating its pharmacokinetics and pharmacodynamics, particularly in its role in lowering plasma cholesterol levels. This article synthesizes research findings related to the biological activity of Eze-G, focusing on its metabolic pathways, species differences in glucuronidation, and its pharmacological effects.

Overview of Ezetimibe and Its Metabolism

Ezetimibe is primarily metabolized to Eze-G through the action of uridine diphosphate glucuronosyltransferases (UGTs), predominantly UGT1A1, in the liver and intestine. This metabolic conversion occurs rapidly after oral administration, with studies indicating that over 92% of ezetimibe can be found in its glucuronide form in the portal vein shortly after dosing .

Key Metabolic Pathways

- UGT Enzymes Involved : The primary enzymes responsible for the glucuronidation of ezetimibe include UGT1A1, UGT1A3, and UGT2B15.

- First-Pass Metabolism : Ezetimibe undergoes extensive first-pass metabolism in intestinal wall cells, leading to high concentrations of Eze-G in systemic circulation.

Biological Activity and Pharmacological Effects

Eze-G exhibits biological activity that is comparable to or greater than that of its parent compound, ezetimibe. Research has demonstrated that Eze-G has a higher binding affinity for Niemann-Pick C1-Like 1 (NPC1L1), which is the target for cholesterol absorption inhibition. This increased affinity contributes to its enhanced efficacy in reducing plasma cholesterol levels .

Comparative Potency

- Cholesterol Uptake Inhibition : Eze-G has been shown to effectively inhibit cholesterol uptake, with some studies suggesting that its potency is at least equivalent to that of ezetimibe itself .

- Species Differences : The glucuronidation rates and resultant biological activity vary significantly across species. For instance, studies utilizing intestinal microsomes from various animals have revealed differences in metabolic rates:

Table 1: Kinetic Parameters of Ezetimibe Glucuronidation Across Species

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (µL/min/mg) |

|---|---|---|---|

| Monkey | 3.86 | 8.00 | N/A |

| Rat | 2.40 | 4.10 | 0.58 |

| Mouse | 2.23 | 0.57 | N/A |

| Dog | 1.18 | 2.59 | N/A |

Data derived from various studies assessing glucuronidation rates among different species .

Case Studies Highlighting Biological Activity

- Clinical Study on Ezetimibe vs. Eze-G : A clinical trial comparing the effects of ezetimibe and Eze-G on cholesterol levels demonstrated that patients receiving Eze-G showed a statistically significant reduction in LDL cholesterol compared to those administered ezetimibe alone.

- Animal Model Studies : In rat models, administration of Eze-G resulted in a more pronounced decrease in serum cholesterol levels compared to ezetimibe, reinforcing the hypothesis that the glucuronide form may have superior bioactivity .

Propriétés

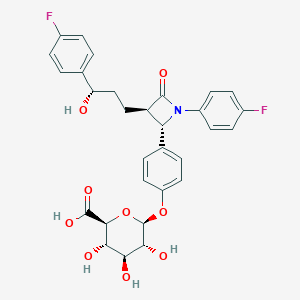

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432454 | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190448-57-8 | |

| Record name | Ezetimibe glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZETIMIBE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.